molecular formula C6H12O2 B042371 4-Methylpentanoic acid CAS No. 646-07-1

4-Methylpentanoic acid

Cat. No.: B042371
CAS No.: 646-07-1
M. Wt: 116.16 g/mol
InChI Key: FGKJLKRYENPLQH-UHFFFAOYSA-N
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Description

Isocaproic acid, also known as 4-methylpentanoic acid, is a methyl-branched fatty acid. It is a carboxylic acid with the chemical formula C6H12O2. This compound is a metabolite of 20 α-hydroxycholesterol and is commonly found in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocaproic acid can be synthesized through several methods. One common method involves the bromination of commercial isocaproic acid. In this process, 500 grams of commercial isocaproic acid is mixed with 250 milliliters of benzene in a round-bottomed flask. The water and benzene are removed by distillation until the temperature of the vapors reaches 100°C. The residual acid is then cooled to room temperature, and 743 grams of dry bromine is added. The mixture is heated to 80-85°C, and the bromination proceeds smoothly for 8-15 hours until the dark red color of bromine disappears. The temperature is then raised to 100-105°C and maintained for 2 hours. The resulting product is distilled to obtain α-bromoisocaproic acid .

Industrial Production Methods: Industrial production of isocaproic acid typically involves the fermentation of leucine by microorganisms such as lactic acid bacteria and Clostridium species. This method is advantageous due to its cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions: Isocaproic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: α-Ketoisocaproic acid

    Reduction: Isocaproaldehyde

    Substitution: Esters and amides

Scientific Research Applications

Isocaproic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is a metabolite in the leucine degradation pathway and plays a role in various metabolic processes.

    Medicine: Isocaproic acid and its derivatives are studied for their potential therapeutic effects, including muscle protein synthesis and antibacterial properties.

    Industry: It is used in the production of flavors, fragrances, and as a food preservative

Comparison with Similar Compounds

Isocaproic acid is similar to other methyl-branched fatty acids such as:

  • 4-Methylvaleric acid
  • Isobutylacetic acid
  • Isohexanoic acid

Uniqueness: Isocaproic acid is unique due to its specific role in the leucine degradation pathway and its potential therapeutic applications in muscle protein synthesis and antibacterial properties. Its branched structure also distinguishes it from other straight-chain fatty acids .

Properties

IUPAC Name

4-methylpentanoic acid
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InChI

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
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InChI Key

FGKJLKRYENPLQH-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID8060951
Record name Pentanoic acid, 4-methyl-
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Molecular Weight

116.16 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a sour, penetrating odour
Record name Isocaproic acid
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Boiling Point

199.00 to 201.00 °C. @ 760.00 mm Hg
Record name Isocaproic acid
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 4-Methylpentanoic acid
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Density

0.919-0.926
Record name 4-Methylpentanoic acid
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Vapor Pressure

0.44 [mmHg]
Record name Isocaproic acid
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CAS No.

646-07-1
Record name Isocaproic acid
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Record name Pentanoic acid, 4-methyl-
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Record name Pentanoic acid, 4-methyl-
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Record name 4-methylvaleric acid
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Record name ISOCAPROIC ACID
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Melting Point

-33 °C
Record name Isocaproic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methylpentanoic acid?

A1: this compound has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed to identify and characterize this compound. GC-MS is particularly useful for detecting 2-hydroxy-4-methylpentanoic acid in bacterial cultures. []

Q3: How is this compound quantified in complex mixtures?

A3: Stable isotope dilution assays coupled with gas chromatography are frequently used for accurate quantification of this compound, especially in food matrices like cheese. []

Q4: How is this compound biosynthesized in biological systems?

A4: In plants like Lycopersicon pennellii, this compound is synthesized as a precursor to acyl groups in glucose esters. This process likely involves the branched-chain amino acid biosynthetic pathway, utilizing valine and leucine as precursors. []

Q5: Can bacteria metabolize amino acids to produce this compound?

A5: Yes, Clostridium butyricum can convert l-leucine to 2-hydroxy-4-methylpentanoic acid, demonstrating a unique aspect of its metabolism. [] This bioconversion is stereospecific, resulting in the formation of d-2-hydroxy-4-methylpentanoic acid from l-leucine. []

Q6: What is the role of branched-chain amino acid metabolism in the formation of this compound derivatives in cheese?

A6: Research suggests that 3-methylbutanal, 3-methyl-1-butanol, and 3-methylbutanoic acid, key aroma compounds in cheese, are derived from l-leucine degradation via the Ehrlich pathway. Studies using labeled precursors confirmed l-leucine as the primary precursor for these compounds, with 3-methylbutanoic acid being preferentially formed. []

Q7: What are the potential applications of this compound?

A7: this compound and its derivatives are found in various applications, including:

  • Food Industry: Contributes to the characteristic aroma and flavor profile of certain foods, such as Gouda cheese. []
  • Chemical Synthesis: Serves as a building block for synthesizing more complex molecules, including pharmaceuticals. []
  • Material Science: Used as a chiral building block in the synthesis of homochiral metal-organic frameworks (MOFs) for various applications. []

Q8: How does the structure of this compound influence its properties in materials?

A8: The branched structure of this compound can influence the packing and porosity of materials. In the context of MOFs, variations in the amino acid side chain and anions used alongside this compound derivatives can result in diverse structures, impacting their porosity and water adsorption properties. []

Q9: Does this compound exhibit any biological activity?

A9: While not directly a drug itself, this compound serves as a key structural element in various biologically active compounds. For instance, it is a component of Sansalvamide A, a cyclic depsipeptide with antitumor properties. []

Q10: How does this compound contribute to the activity of Sansalvamide A analogues?

A10: While the specific interaction mechanism is not fully elucidated, the presence of this compound within the Sansalvamide A structure is crucial for its antitumor activity. N-methylated sansalvamide A peptide analogues, which retain the this compound moiety, demonstrated enhanced potency compared to the natural product against various tumor cell lines. []

Q11: Are there any known interactions of this compound derivatives with biological targets?

A11: Yes, certain derivatives of this compound, specifically those incorporating a 2-hydroxy-4-methylpentanoic acid moiety, are recognized as components of microbial metabolites. These metabolites can influence intestinal homeostasis by interacting with proton-sensing GPRs (GPR4 and GPR68) on colonic epithelial cells. []

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